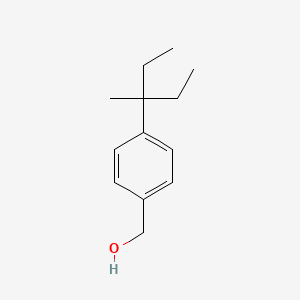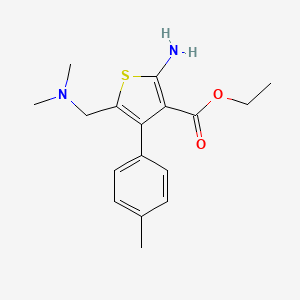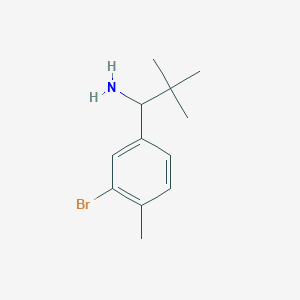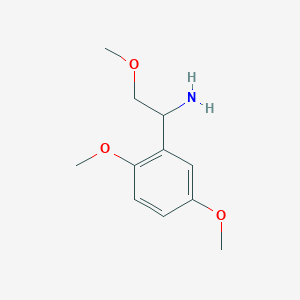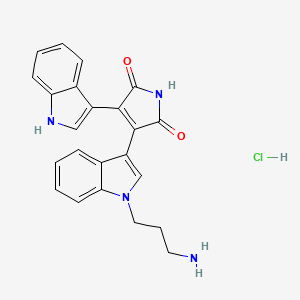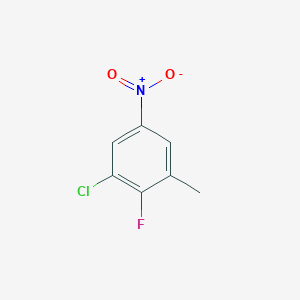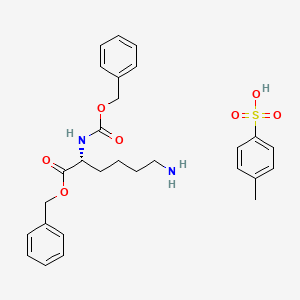
Benzyl ((benzyloxy)carbonyl)-D-lysinate 4-methylbenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl ((benzyloxy)carbonyl)-D-lysinate 4-methylbenzenesulfonate is a complex organic compound with the molecular formula C28H34N2O7S. It is primarily used in research settings and has applications in various fields such as chemistry, biology, and medicine. This compound is known for its unique structure, which includes a benzyl group, a benzyloxycarbonyl group, and a D-lysinate moiety, all linked to a 4-methylbenzenesulfonate group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl ((benzyloxy)carbonyl)-D-lysinate 4-methylbenzenesulfonate typically involves multiple steps. One common method includes the protection of the amino group of D-lysine with a benzyloxycarbonyl (Cbz) group, followed by the esterification of the carboxyl group with benzyl alcohol. The final step involves the sulfonation of the benzyl ester with 4-methylbenzenesulfonyl chloride under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.
Análisis De Reacciones Químicas
Types of Reactions
Benzyl ((benzyloxy)carbonyl)-D-lysinate 4-methylbenzenesulfonate can undergo various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to remove the benzyloxycarbonyl protecting group.
Substitution: The sulfonate group can be substituted with other nucleophiles under appropriate conditions
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation or the use of palladium on carbon (Pd/C) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base
Major Products Formed
Oxidation: Benzylic ketones or carboxylic acids.
Reduction: Deprotected D-lysinate derivatives.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Benzyl ((benzyloxy)carbonyl)-D-lysinate 4-methylbenzenesulfonate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amino acids.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential use in drug delivery systems and as a prodrug for targeted therapy.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules .
Mecanismo De Acción
The mechanism of action of Benzyl ((benzyloxy)carbonyl)-D-lysinate 4-methylbenzenesulfonate involves its interaction with specific molecular targets. The benzyloxycarbonyl group acts as a protecting group, preventing unwanted reactions at the amino site of D-lysine. The sulfonate group enhances the compound’s solubility and reactivity, facilitating its use in various chemical reactions. The pathways involved include nucleophilic substitution and catalytic hydrogenation .
Comparación Con Compuestos Similares
Similar Compounds
Benzyl 4-methylbenzenesulfonate: Similar structure but lacks the D-lysinate and benzyloxycarbonyl groups.
Benzyl ((benzyloxy)carbonyl)-L-lysinate 4-methylbenzenesulfonate: The L-lysinate isomer of the compound.
Benzyl ((benzyloxy)carbonyl)-D-lysinate: Lacks the 4-methylbenzenesulfonate group
Uniqueness
Benzyl ((benzyloxy)carbonyl)-D-lysinate 4-methylbenzenesulfonate is unique due to its combination of protecting groups and functional moieties, making it highly versatile in synthetic and research applications. Its ability to undergo multiple types of chemical reactions while maintaining stability is a significant advantage over similar compounds.
Propiedades
Fórmula molecular |
C28H34N2O7S |
|---|---|
Peso molecular |
542.6 g/mol |
Nombre IUPAC |
benzyl (2R)-6-amino-2-(phenylmethoxycarbonylamino)hexanoate;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C21H26N2O4.C7H8O3S/c22-14-8-7-13-19(20(24)26-15-17-9-3-1-4-10-17)23-21(25)27-16-18-11-5-2-6-12-18;1-6-2-4-7(5-3-6)11(8,9)10/h1-6,9-12,19H,7-8,13-16,22H2,(H,23,25);2-5H,1H3,(H,8,9,10)/t19-;/m1./s1 |
Clave InChI |
PERBHXHGFSEBTK-FSRHSHDFSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)[C@@H](CCCCN)NC(=O)OCC2=CC=CC=C2 |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)C(CCCCN)NC(=O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


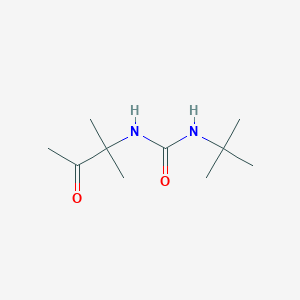

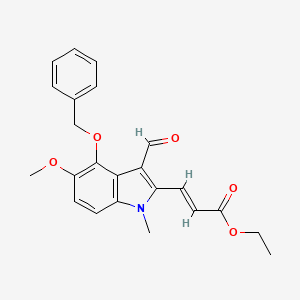
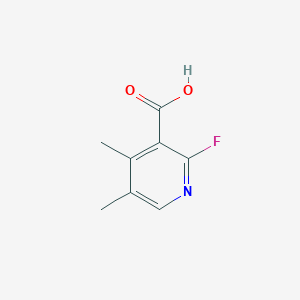
![2-(1H-benzo[d]imidazol-2-yl)pyridin-3-amine](/img/structure/B15223538.png)

